molecular formula C17H19ClN4O B2613346 N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421444-42-9

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2613346
CAS No.: 1421444-42-9
M. Wt: 330.82
InChI Key: IUWJRRLOLCAIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Analysis

One area of application is the study of molecular interactions with cannabinoid receptors. For example, research on compounds structurally related to N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has shed light on their potential as antagonists for cannabinoid receptors, contributing to the development of pharmacophore models for CB1 receptor ligands. Such studies utilize molecular orbital methods, conformational analysis, and comparative molecular field analysis (CoMFA) to elucidate the structural requirements for receptor binding and activity, offering insights into drug design and receptor signaling mechanisms (Shim et al., 2002).

Synthesis and Evaluation of Analogues

Another application involves the synthesis and evaluation of novel analogues for their biological activities. Studies have designed and synthesized carbamoylpyridine and carbamoylpiperidine analogues to investigate their inhibitory activity on platelet aggregation. These efforts not only advance the understanding of structure-activity relationships but also contribute to the discovery of new therapeutic agents with potential applications in cardiovascular diseases (Youssef et al., 2011).

Development of Antagonists for Therapeutic Research

Research into the development of selective antagonists for receptors, such as the CB1 cannabinoid receptor, is a significant application of compounds like this compound. These studies aim to understand the therapeutic potential of receptor antagonism in treating conditions like obesity, addiction, and mental health disorders. The design and synthesis of these compounds, followed by their evaluation in various biological assays, contribute to drug discovery and development efforts (Lan et al., 1999).

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWJRRLOLCAIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.